3-Bromo-2-chloro-5-(chloromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHITAFZVTABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272546 | |
| Record name | 3-Bromo-2-chloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904745-60-4 | |
| Record name | 3-Bromo-2-chloro-5-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904745-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Chloro 5 Chloromethyl Pyridine and Its Precursors
Classical and Evolving Synthetic Pathways to Pyridine (B92270) Derivatives with Halogen and Chloromethyl Substituents
The synthesis of pyridines bearing both halogen and chloromethyl groups is a significant field in heterocyclic chemistry, driven by their utility as intermediates in the production of pharmaceuticals and agrochemicals.
Direct C–H halogenation of the pyridine ring is challenging due to the ring's electron-deficient nature, which makes it less susceptible to electrophilic attack compared to benzene.
Classical electrophilic aromatic substitution (EAS) on pyridine typically requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and often results in mixtures of isomers. epo.orggoogle.com While these reactions are generally selective for the 3-position, their scope can be limited. google.com For instance, the bromination of 2-methylpyridine (B31789) with bromine and aluminum chloride at elevated temperatures yields 3-bromo-2-methylpyridine, but in a low yield of 12%. chemicalbook.com
To overcome these limitations, newer methods have been developed. One innovative strategy involves the temporary transformation of the pyridine into a more reactive series of acyclic alkenes, known as Zincke imine intermediates. epo.orggoogle.com This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective 3-halogenation under mild conditions. epo.orggoogle.com Another advanced technique utilizes designed phosphine (B1218219) reagents that install a phosphonium (B103445) salt at the 4-position of the pyridine, which is subsequently displaced by a halide nucleophile, offering excellent regiocontrol for 4-halogenation. google.com
For pyridines activated with electron-donating groups like amino or hydroxy substituents, milder reagents such as N-bromosuccinimide (NBS) can be used to achieve regioselective bromination in high yields. scbt.com The reactivity and regioselectivity in these cases are highly dependent on the nature and position of the activating group. scbt.com
Table 1: Comparison of Direct Pyridine Halogenation Methods
| Method | Position Selectivity | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | 3-selective google.com | Harsh (high temp, strong acids) google.com | Classical, straightforward concept | Low yields, regioisomeric mixtures, limited scope google.com |
| Zincke Imine Intermediates | 3-selective epo.orggoogle.com | Mild epo.org | High regioselectivity, broad scope epo.orggoogle.com | Multi-step process (ring-opening/closing) epo.org |
| Designed Phosphine Reagents | 4-selective google.com | Mild | Excellent regioselectivity, late-stage functionalization | Requires synthesis of specific phosphine reagents |
| N-Bromosuccinimide (NBS) | Varies (ortho/para to activator) scbt.com | Mild scbt.com | High yields for activated pyridines | Limited to electron-rich substrates scbt.com |
Introducing a chloromethyl group onto a pyridine ring can be accomplished through several distinct strategies, ranging from direct chloromethylation to the functionalization of pre-existing groups.
The Blanc chloromethylation , a classic reaction using formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, can form chloromethyl arenes. chemscene.com However, its application to pyridines is complicated by the ring's deactivation and the potential for uncontrolled side reactions with highly activated substrates. chemscene.com
A more controlled, indirect approach involves a sequence of reactions. One patented method describes a Friedel-Crafts acylation of the pyridine ring, followed by reduction of the resulting ketone to a hydroxymethyl group, which is then chlorinated to yield the chloromethylpyridine. chemicalbook.com
Another common and effective strategy is the side-chain chlorination of a methylpyridine. This typically involves a free-radical reaction using chlorine gas, often initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. epo.orggoogle.com This method is particularly useful for producing compounds like 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine (B98176). google.comscispace.com However, the reaction can be difficult to control, potentially leading to the formation of dichloromethyl and trichloromethyl by-products. google.com
Alternatively, a hydroxymethyl group can be converted to a chloromethyl group using various chlorinating agents. Thionyl chloride (SOCl₂) is a conventional choice, but it is a harsh reagent that can lead to unwanted side reactions, such as the replacement of other ring substituents like bromine. guidechem.comchemimpex.com A milder alternative is the use of cyanuric chloride in the presence of DMF, which can cleanly convert hydroxymethylpyridines to their chloromethyl counterparts at room temperature. guidechem.comchemimpex.com
The construction of polysubstituted pyridines almost always relies on sequential protocols where functional groups are introduced in a specific order to control the regiochemical outcome.
A prominent example is the synthesis of the insecticide intermediate 2-chloro-5-chloromethylpyridine. One industrial route begins with 3-methylpyridine (B133936) (β-picoline). google.com A key step is the radical chlorination of the methyl group to form 3-dichloromethyl-pyridine. google.com This intermediate is then converted to 2-methoxy-5-methoxymethyl-pyridine, which upon reaction with a strong chlorinating agent like phosphorus pentachloride (PCl₅), yields the final product through simultaneous chlorination of the ring at the 2-position and conversion of the methoxymethyl group to a chloromethyl group. google.com
Another multi-step synthesis starts from 2-chloropyridine-5-carboxylic acid. google.com This precursor undergoes conversion to the acid chloride, esterification, reduction of the ester to a hydroxymethyl group, and finally, chlorination of the alcohol to provide 2-chloro-5-chloromethylpyridine. google.com These examples highlight the necessity of a planned sequence of reactions to navigate the directing effects of substituents and achieve the desired substitution pattern.
Regioselective Synthesis of 3-Bromo-2-chloro-5-(chloromethyl)pyridine
The synthesis of the target molecule, this compound, requires precise control over the placement of three different substituents. The most logical approach involves establishing the 3-bromo-2-chloro-5-methylpyridine (B108326) core, followed by side-chain chlorination.
Achieving the 3-bromo, 2-chloro substitution pattern is a key challenge. Direct halogenation of a simple pyridine precursor is unlikely to be selective enough. A more successful strategy starts with a precursor where some of the regiochemistry is already established.
A documented synthesis of the key intermediate, 3-bromo-2-chloro-5-methylpyridine , starts from 2-amino-3-bromo-5-methylpyridine (B30763). The synthesis leverages a Sandmeyer-type reaction. The amino group at the C-2 position is diazotized using sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures (-10 °C to -5 °C). The resulting diazonium salt is subsequently decomposed, with the chloro group from the HCl solvent displacing it to yield the desired 2-chloro product. This method provides excellent regiochemical control, as the positions of the methyl and bromo groups are pre-defined, and the transformation specifically targets the C-2 position occupied by the amino group.
Table 2: Synthesis of 3-bromo-2-chloro-5-methylpyridine via Sandmeyer Reaction
| Starting Material | Reagents | Temperature | Product |
|---|---|---|---|
| 2-Amino-3-bromo-5-methylpyridine | 1. HCl (conc.), H₂O | -10 °C | 3-Bromo-2-chloro-5-methylpyridine |
With the 3-bromo-2-chloro-5-methylpyridine intermediate in hand, the final step is the selective chlorination of the methyl group at the C-5 position. This is a directed technique as it functionalizes a specific, pre-existing alkyl group.
This transformation is typically achieved via a free-radical pathway. Industrial processes for analogous compounds, such as the conversion of 2-chloro-5-methylpyridine to 2-chloro-5-chloromethylpyridine, utilize chlorine gas as the reagent. scispace.com The reaction is often conducted in a solvent and requires an initiator, such as a peroxide or AIBN, or initiation by UV light to generate the chlorine radicals. epo.orggoogle.com Careful control of the reaction conditions and stoichiometry of the chlorine gas is crucial to favor the formation of the monochlorinated product and minimize the over-chlorination that leads to dichloromethyl and trichloromethyl impurities. google.com
Influence of Reaction Conditions on Selectivity
The precise arrangement of three different substituents on the pyridine ring—bromo, chloro, and chloromethyl groups—demands exceptional control over reaction selectivity. The synthesis of the precursor, 3-bromo-2-chloro-5-methylpyridine, often begins with a diazotization reaction of an aminopyridine precursor. For instance, the synthesis from 2-amino-3-bromo-5-methylpyridine involves its dissolution in a mixture of concentrated hydrochloric acid and water, followed by cooling to sub-zero temperatures (e.g., -10°C). The dropwise addition of sodium nitrite at a controlled temperature (e.g., -5°C) is crucial for the formation of the diazonium salt, which is subsequently converted to the 2-chloro derivative. prepchem.com Maintaining low temperatures is critical to prevent the decomposition of the diazonium intermediate and minimize side reactions. The final basification with ammonia (B1221849) must also be temperature-controlled (below 20°C) to ensure the selective precipitation of the desired product. prepchem.com
Controlling selectivity during halogenation is a significant challenge due to the electron-deficient nature of the pyridine ring, which typically requires harsh conditions for electrophilic aromatic substitution. nih.govnih.gov The choice of halogenating agent and reaction conditions can dramatically alter the outcome. For instance, the bromination of 2-aminopyridines can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS) or a combination of LiBr and Selectfluor. google.comrsc.org The reaction temperature, solvent, and the presence of catalysts or directing groups are key variables. In some cases, a change in conditions can lead to the formation of undesired isomers or over-halogenated products. mdpi.com For example, chlorination of a bromo-hydroxymethylpyridine with thionyl chloride can lead to the substitution of the bromo group if the reaction is heated or run for too long, highlighting the delicate balance of reactivity. mdpi.comsemanticscholar.org
Recent studies have shown that electrochemical methods can offer high selectivity in the meta-bromination of pyridines by using a directing group. nih.govacs.org This approach avoids harsh reagents and allows for bromination at room temperature, with the regioselectivity controlled by the directing group. acs.org Similarly, base-catalyzed aryl halide isomerization can be employed to selectively functionalize the 4-position of 3-bromopyridines, demonstrating how reaction conditions can be manipulated to favor otherwise difficult-to-achieve substitution patterns through the formation of pyridyne intermediates. rsc.org
| Precursor | Reagent(s) | Key Condition(s) | Product | Selectivity Note |
| 2-Amino-3-bromo-5-methylpyridine | 1. HCl, H₂O2. NaNO₂3. NH₃ | 1. -10°C2. -5°C3. <20°C | 3-Bromo-2-chloro-5-methylpyridine | Temperature control is critical for diazonium salt stability and selective product formation. prepchem.com |
| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride (SOCl₂) | Elevated temperature or prolonged reaction time | 2-Chloro-6-(chloromethyl)pyridine | Over-conversion can occur, replacing the bromo substituent with chloro. mdpi.com |
| 2-Aminopyridines | LiCl / Selectfluor / DMF | Mild conditions | Chlorinated 2-aminopyridines | High regioselectivity is achieved, dependent on the pyridine's substitution pattern. rsc.org |
| 3-Bromopyridines | Alcohols / KOH / Dioxane | Base-catalyzed | 4-Alkoxy-3-bromopyridines | Isomerization via a 3,4-pyridyne intermediate drives selectivity. rsc.org |
Advanced Synthetic Techniques and Process Optimization
To overcome the challenges of selectivity and harsh reaction conditions associated with classical methods, modern synthetic chemistry has turned to advanced techniques and process optimization strategies.
Flow chemistry offers significant advantages for hazardous reactions like halogenations. By using continuous flow reactors, highly reactive, toxic, and corrosive reagents such as elemental chlorine or bromine can be handled more safely. rsc.org The high surface-area-to-volume ratio in microreactors allows for superior control over reaction exotherms and precise management of residence time. This enhanced control minimizes the formation of byproducts and improves selectivity. rsc.org Gas-liquid reactions, such as the direct chlorination of pyridine derivatives, are particularly well-suited to flow chemistry, which enhances mass transfer and ensures homogenous mixing. rsc.orggoogle.com Photochemical halogenations are also accelerated in flow reactors, allowing for intense and uniform irradiation, which can be beneficial for radical chlorinations, such as the conversion of a methyl group to a chloromethyl group. rsc.org
Organometallic reagents are powerful tools for the regioselective functionalization of pyridine rings. Metal-halogen exchange reactions, for example, allow for the introduction of functional groups at specific positions. While traditional methods often use pyrophoric reagents like n-butyllithium at cryogenic temperatures, newer reagents such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) offer a safer and more practical alternative for reactions at milder conditions. mdpi.comsemanticscholar.org This approach was successfully used to synthesize 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine. mdpi.comsemanticscholar.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are indispensable for constructing C-C and C-N bonds on the pyridine scaffold. nih.govacs.org These methods allow for the coupling of halopyridines with a wide variety of partners. For instance, nickel-catalyzed cross-electrophile coupling has been developed to react 2-chloropyridines with alkyl bromides, providing a route to 2-alkylated pyridines. wisc.edu The development of specialized ligands and catalysts continues to expand the scope and efficiency of these transformations. acs.org
Catalysis is central to the efficient and selective synthesis of polysubstituted pyridines. For electrophilic halogenations, which are inherently difficult on the electron-deficient pyridine ring, Lewis acid catalysts are often employed, though this can require high temperatures. nih.gov A significant advancement is the use of directing groups to control regioselectivity. For instance, specially designed phosphine reagents can be installed at the 4-position of pyridines, activating the ring for nucleophilic aromatic substitution (SNAr) with halides, after which the phosphine is eliminated. nih.gov
In the realm of multicomponent reactions, nanocatalysts are being explored for the one-pot synthesis of highly substituted pyridines. researchgate.netrsc.org These catalysts can offer high efficiency and stability under various reaction conditions. For the direct chlorination of pyridine, aluminum chloride has been used as a catalyst. chemrxiv.org For the bromination of pyridine derivatives, palladium catalysts, sometimes generated in situ from a palladium salt and a phosphine ligand, are employed. google.com The development of novel catalytic systems, such as those that enable meta-functionalization through temporary de-aromatization of the pyridine ring, represents a major breakthrough in overcoming the innate reactivity patterns of the heterocycle. uni-muenster.de
| Technique | Reagents/Catalysts | Application | Advantages |
| Flow Chemistry | Elemental Halogens (Cl₂, Br₂) | Halogenation of pyridines | Enhanced safety, temperature control, improved selectivity. rsc.org |
| Organometallic | Turbo Grignard (i-PrMgCl·LiCl) | Metal-halogen exchange | Milder conditions, avoids pyrophoric reagents. mdpi.comsemanticscholar.org |
| Organometallic | Palladium or Nickel catalysts | Cross-coupling reactions | Forms C-C and C-N bonds with high selectivity. nih.govwisc.edu |
| Catalysis | Designed Phosphine Reagents | 4-Position Halogenation | Enables SNAr on unactivated pyridines. nih.gov |
| Catalysis | Nanocatalysts | Multicomponent reactions | Efficient one-pot synthesis of polysubstituted pyridines. rsc.org |
Challenges and Future Directions in Synthetic Accessibility
The synthesis of this compound encapsulates many of the challenges inherent in the chemistry of polysubstituted pyridines. The primary difficulties lie in achieving regiochemical control and managing the reactivity of different functional groups under a single set of conditions.
Key Challenges:
Regioselectivity: The electron-deficient nature of the pyridine ring makes electrophilic substitution difficult and often unselective, requiring harsh conditions or directing groups. nih.govnih.govacs.org Functionalizing the meta-position (C3 or C5) is particularly challenging. uni-muenster.de
Compatibility of Functional Groups: The synthesis requires the presence of both bromo and chloro substituents on the ring, as well as a chloromethyl group. Chlorination of a precursor like 3-bromo-2-chloro-5-methylpyridine risks further halogenation on the ring or over-chlorination of the methyl group. mdpi.com Conversely, some chlorinating agents can also substitute existing bromo groups. mdpi.comsemanticscholar.org
Harsh Conditions: Classical methods for pyridine halogenation often involve high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups and are not ideal for large-scale production. nih.gov
Future Directions:
C-H Functionalization: The development of methods for the direct and selective C-H functionalization of pyridines is a major goal. This approach avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. acs.org
Novel Catalytic Systems: Designing new catalysts that can operate under mild conditions with high regioselectivity is crucial. This includes catalysts that can temporarily alter the electronic properties of the pyridine ring, for example, through de-aromatization, to enable otherwise difficult transformations. uni-muenster.de
Advanced Methodologies: The increasing adoption of flow chemistry, photoredox catalysis, and electrochemistry will likely provide safer, more efficient, and highly selective routes to complex pyridines. acs.orgrsc.org These technologies offer precise control over reaction parameters, which is essential for managing selectivity in multifunctional compounds.
Reactivity and Reaction Mechanisms of 3 Bromo 2 Chloro 5 Chloromethyl Pyridine
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring in 3-Bromo-2-chloro-5-(chloromethyl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of two electron-withdrawing halogen substituents (bromine and chlorine), which activates the ring system towards nucleophilic aromatic substitution (SNAr).
Both the bromine and chlorine atoms attached to the pyridine ring can act as leaving groups in nucleophilic substitution reactions. The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions, while the C-Cl bond at the 2-position is activated by the adjacent ring nitrogen.
Palladium-catalyzed cross-coupling reactions are particularly effective for substituting the bromine atom. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, is a widely used method to form new carbon-carbon bonds. wikipedia.org In this reaction, a palladium(0) catalyst undergoes oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org This method is frequently employed in the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org
Similarly, the halogen atoms can be replaced by nitrogen nucleophiles through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. Studies on related 3-halo-2-aminopyridines show that C-N bonds can be formed at the 3-position, though the proximity of the amino group can present challenges like catalyst chelation. nih.gov For this compound, both the bromine at C-3 and the chlorine at C-2 are potential sites for such substitutions.
Over-conversion, where a desired bromo-substituted pyridine is unintentionally converted to a chloro-substituted product, has been observed in related syntheses, highlighting the lability of the bromine atom under certain conditions. ambeed.com
Table 1: Potential Nucleophilic Substitution Reactions at the Pyridine Ring
| Reaction Type | Position | Typical Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-3 (Br) | R-B(OH)₂, Pd catalyst, Base | 3-Aryl-2-chloro-5-(chloromethyl)pyridine |
The positions of the halogen substituents on the pyridine ring are key to determining the regioselectivity of nucleophilic attack. In nucleophilic aromatic substitution (SNAr), the attack is favored at positions activated by electron-withdrawing groups. The pyridine nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions.
In this compound, the chlorine atom is at the activated C-2 position (ortho to the nitrogen), while the bromine is at the C-3 position. Theoretical and experimental studies on similar heterocyclic systems, like 2,4-dichloroquinazolines, show that nucleophilic attack preferentially occurs at the position most activated by the heterocyclic nitrogen(s). libretexts.org For chloronitropyridines, it has been found that a substituent 'para-like' to the activating nitro group is more reactive than one that is 'ortho-like'. google.com
In the context of palladium-catalyzed cross-coupling, chemoselectivity is often dictated by the relative reactivity of the carbon-halogen bonds. The C-Br bond is weaker and more readily undergoes oxidative addition with Pd(0) catalysts than the C-Cl bond. Therefore, reactions like the Suzuki-Miyaura coupling can often be performed selectively at the C-3 position, leaving the C-2 chlorine and the chloromethyl group intact. nih.gov This selective reactivity is crucial in multi-step syntheses where sequential functionalization is required.
The reaction pathways of this compound are governed by the electronic properties of its substituents.
Pyridine Nitrogen : As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C-2 and C-6 positions.
Bromine and Chlorine Atoms : These halogens are inductively electron-withdrawing, further enhancing the ring's susceptibility to nucleophilic attack. They also serve as the leaving groups in these reactions. The differing reactivity between C-Br and C-Cl bonds allows for selective transformations. ambeed.com
Chloromethyl Group : This group is weakly electron-withdrawing and has a minor electronic influence on the reactivity of the pyridine ring itself. Its primary role is as a separate reactive site.
The combined electronic profile of the substituents makes the pyridine ring of this compound a versatile scaffold for introducing new functional groups via nucleophilic substitution and metal-catalyzed cross-coupling reactions. The distinct electronic and steric profiles created by the specific arrangement of these substituents differentiate its reactivity from its isomers, such as 3-bromo-5-chloro-4-(chloromethyl)pyridine. guidechem.com
Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) at the C-5 position behaves as a reactive benzylic-type halide. It is an electrophilic center, susceptible to nucleophilic attack, primarily through an SN2 mechanism.
The chlorine atom of the chloromethyl moiety is a good leaving group and can be readily displaced by a wide variety of nucleophiles. This functional group is specifically designed for linking the pyridine core to other molecules. wikipedia.org
Common nucleophiles that react at this site include:
Amines (primary and secondary), leading to the formation of aminomethylpyridines.
Thiols, resulting in the formation of thiomethylpyridines.
Alcohols or alkoxides, yielding alkoxymethylpyridines.
Cyanide, which can be used to extend the carbon chain.
These substitution reactions are fundamental to its use as a building block in the synthesis of more complex molecules. wikipedia.org The reaction typically proceeds via a concerted, single-step SN2 mechanism, which involves backside attack by the nucleophile and inversion of configuration if the carbon were chiral. nih.gov
The primary synthetic utility of the chloromethyl group is to form stable covalent bonds, tethering the pyridine ring to other molecular scaffolds. This is exemplified in its role as a key intermediate in the synthesis of pharmaceutical compounds. For instance, in the synthesis of Varenicline, the chloromethyl group of a related precursor is used to alkylate an amine, forming a crucial C-N bond that helps construct the final polycyclic structure. google.com This linking capability is essential for building the complex architectures required for biologically active molecules. wikipedia.orgambeed.com
Table 2: Representative Reactions of the Chloromethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R₂NH | -CH₂-NR₂ |
| Thiol | R-SH | -CH₂-SR |
| Alcohol | R-OH | -CH₂-OR |
Cross-Coupling Reactions and Transition Metal Catalysis
Transition metal catalysis, especially with palladium, provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds by selectively activating the C-X bonds of this compound.
The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its use in selective cross-coupling reactions. The generally accepted reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. libretexts.orglibretexts.org This hierarchy suggests that the C(sp²)-Br bond is the most reactive site, followed by the C(sp²)-Cl and the C(sp³)-Cl bonds.
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. wikipedia.org For this compound, the Suzuki reaction is expected to occur preferentially at the C-Br bond. libretexts.orgwikipedia.org Studies on analogous dihalogenated substrates, such as 1-bromo-4-(chloromethyl)benzene, have demonstrated that highly selective cross-coupling at the C(sp²)-Br bond can be achieved using specific palladium catalysts, yielding chloromethyl-biphenyl compounds. nih.gov This selectivity allows for the introduction of an aryl or vinyl group at the 3-position of the pyridine ring while leaving the two chloro substituents intact for subsequent transformations. nih.gov
Stille Coupling : The Stille reaction involves the coupling of an organostannane with an organohalide. wikipedia.org Similar to the Suzuki reaction, it is a versatile C-C bond-forming method. wikipedia.orgorganic-chemistry.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle, and the selectivity for this compound would similarly favor initial reaction at the more labile C-Br bond. wikipedia.orgwiley-vch.de
Negishi Coupling : While specific examples with this compound are not detailed, Negishi coupling, which uses organozinc reagents, follows similar mechanistic principles to Suzuki and Stille couplings. libretexts.org It is a powerful method for C-C bond formation and would likely exhibit selectivity for the C-Br bond. libretexts.org
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an amine and an aryl halide. chemspider.com It has been successfully applied to various bromopyridines. chemspider.comnih.gov For instance, the amination of 3-bromo-2-aminopyridine demonstrates that the C-Br bond is a viable site for C-N coupling. nih.gov In the case of this compound, selective amination at the 3-position would be the anticipated outcome under controlled conditions, preserving the chloro groups for further functionalization. nih.gov
Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Related Substrates
This table illustrates the principles of selective coupling applicable to this compound based on analogous systems.
| Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
| 1-Bromo-2-(chloromethyl)benzene | Arylboronic acids | Pd(OAc)₂, PCy₃·HBF₄ | 2-(Chloromethyl)-1,1'-biphenyl derivatives | 80-95% | nih.gov |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂dba₃ / XPhos | 3-Morpholino-2-aminopyridine | 40% | nih.gov |
| 3,5-Dibromo-2-aminopyridine | Morpholine | Pd₂dba₃ / RuPhos | 5-Bromo-3-morpholino-2-aminopyridine | Major Product | nih.gov |
| Aryl Bromides | Organotin reagents | Pd(PPh₃)₄-PEG 400 | Biaryl compounds | High | organic-chemistry.org |
The mechanism for palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwiley-vch.de
Oxidative Addition : The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This step is typically rate-determining. libretexts.org For this compound, the selectivity is dictated at this stage. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the Pd(0) catalyst will preferentially insert into the C(sp²)-Br bond. libretexts.orgnih.gov This forms a pyridyl-palladium(II) complex.
Transmetalation : In this step, the organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide. libretexts.orgwikipedia.org This step requires a base in Suzuki reactions to facilitate the transfer from the organoboron compound. wikipedia.org
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product. libretexts.org This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
A key mechanistic challenge is the competition between the C(sp²)-X and C(sp³)-X bonds. While the C(sp²)-Br bond is generally the most reactive, certain catalytic systems can favor the activation of benzylic C-X bonds. nih.govnih.gov However, studies on similar substrates show that C(sp²)-Br bond activation is typically favored over benzylic C-Cl bond activation. nih.gov
The choice of ligand coordinated to the palladium center is crucial for controlling the catalyst's activity and selectivity. nih.govwiley-vch.de Ligands modify the steric and electronic properties of the metal, influencing every step of the catalytic cycle.
Bulky, Electron-Rich Phosphines : Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and tricyclohexylphosphine (B42057) (PCy₃), as well as biaryl phosphines like SPhos, XPhos, and RuPhos, are highly effective in cross-coupling reactions. wiley-vch.denih.govharvard.edu Their bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are often the active catalysts. wiley-vch.de Their electron-donating nature facilitates the oxidative addition step. wiley-vch.de
Ligands for Selectivity : In multifunctional molecules, ligand choice can direct the reaction to a specific site. For example, in the coupling of 1-bromo-4-(chloromethyl)benzene with arylboronic acids, PCy₃·HBF₄ was found to be an effective ligand for selectively promoting the reaction at the C(sp²)-Br bond. nih.gov In contrast, other studies have shown that less-hindered phosphines like PPh₃ can favor the activation of a C(sp³)-Br bond over a C(sp²)-Br bond in certain substrates. nih.gov For Buchwald-Hartwig amination of substituted aminopyridines, ligands like XPhos and RuPhos have been shown to provide high yields and selectivity. nih.gov
Table 2: Selected Ligands and Their Role in Palladium-Catalyzed Cross-Coupling
| Ligand | Ligand Type | Typical Application/Effect | Reference |
| PCy₃ (Tricyclohexylphosphine) | Bulky, electron-rich monodentate phosphine (B1218219) | Promotes selective C(sp²)-Br coupling; enhances catalyst activity. | nih.govwiley-vch.de |
| PPh₃ (Triphenylphosphine) | Less-hindered monodentate phosphine | General use; can favor C(sp³)-Br activation in some systems. | nih.gov |
| XPhos | Bulky, electron-rich biaryl phosphine | High efficiency and selectivity in C-N and C-C couplings, particularly for challenging substrates. | nih.gov |
| RuPhos | Bulky, electron-rich biaryl phosphine | Similar to XPhos, provides high catalyst turnover and stability. | nih.gov |
| (±)-BINAP | Chiral bidentate phosphine | Used in asymmetric catalysis and standard cross-coupling. | chemspider.com |
Other Transformational Reactions
Beyond cross-coupling, this compound can undergo other important transformations.
The functional groups on this compound offer sites for redox reactions.
Oxidation : The chloromethyl group is susceptible to oxidation. This transformation can be used to introduce new functional groups and expand the molecule's synthetic utility. pipzine-chem.com Depending on the oxidant and reaction conditions, the -CH₂Cl group could be converted to a formyl group (-CHO) or a carboxylic acid group (-COOH).
Reduction : The different functional groups can be selectively reduced. pipzine-chem.com The chloromethyl group can be reduced to a methyl group (-CH₃) using appropriate reducing agents. The halogen atoms on the pyridine ring can also be removed via reductive dehalogenation, typically under catalytic hydrogenation conditions, although this often requires harsh conditions and may not be selective.
Specific rearrangement reactions involving this compound are not extensively documented in the surveyed literature. However, rearrangements are a known possibility in reactions involving carbocation intermediates. msu.edu For example, under conditions that favor an Sₙ1-type substitution at the chloromethyl position, the formation of a primary, benzylic-type carbocation could potentially trigger a Wagner-Meerwein-type rearrangement to a more stable secondary or tertiary carbocation, if a suitable migrating group were available. Such pathways are speculative without direct experimental evidence for this specific compound.
Computational and Theoretical Studies of Reaction Mechanisms
While specific computational and theoretical studies exclusively focused on this compound are not extensively available in public literature, the reactivity and reaction mechanisms of this compound can be inferred from computational analyses of structurally similar substituted pyridines. Density Functional Theory (DFT) and other ab initio quantum chemical methods are powerful tools for elucidating the complex interplay of electronic and steric effects that govern the chemical behavior of such molecules. nih.govmostwiedzy.pl These computational approaches provide valuable insights into reaction pathways, transition states, and the stability of intermediates, which are often difficult to determine experimentally. researchgate.net
Theoretical studies on halogenated pyridines and benzenes offer a framework for understanding the reactivity of the this compound core. The electron-withdrawing nature of the chloro and bromo substituents, as well as the pyridine nitrogen, deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). ijrar.org Computational models, such as those based on DFT, can quantify this deactivation by calculating the electron density distribution and the energies of the sigma-complex intermediates (arenium ions) formed during substitution at different positions on the ring. mdpi.comnih.gov For instance, calculations on substituted benzenes show that π-acceptor substituents direct electrophilic attack to the meta position, which is generally consistent with the expected reactivity of this pyridine derivative. mdpi.com
Furthermore, computational studies are crucial in analyzing nucleophilic aromatic substitution (SNAr) reactions, a common pathway for substituted halopyridines. nih.govnih.gov DFT calculations can model the potential energy surface for the addition of a nucleophile to the pyridine ring, leading to the formation of a Meisenheimer complex. These models help to predict the most likely site of attack and the activation barriers for the substitution of either the bromo or chloro groups. The regioselectivity is determined by a combination of electronic factors, where the substituents stabilize the negative charge in the intermediate, and steric hindrance. researchgate.net
The reactivity of the 5-(chloromethyl) side chain is also amenable to computational investigation. Theoretical models can elucidate the mechanism of nucleophilic substitution at the benzylic carbon. Studies on similar systems, such as the SN2 reaction of alkyl halides, have been extensively analyzed using computational methods to determine the potential energy surface, including the transition state structure and energy barriers. mdpi.comsciforum.netsciforum.netnih.gov The acidity of the benzylic hydrogens on alkylated pyridines, which is influenced by the electron-withdrawing nature of the pyridine ring, can also be modeled to understand potential side reactions. pearson.com
To illustrate the type of data generated in such computational studies, the following table summarizes findings from theoretical analyses of related substituted aromatic compounds.
Interactive Data Table: Computational Data for Reactions of Substituted Pyridines and Related Aromatics
| Compound/Reaction Class | Computational Method | Key Finding | Inferred Relevance to this compound |
| Halogenation of Pyridines | DFT (ωB97X-D/def2-QZVPP) | C-halogen bond formation proceeds via an SNAr pathway, with phosphine elimination as the rate-determining step. Steric effects influence reactivity at different positions. nih.govnih.gov | Provides a model for predicting the mechanism of nucleophilic substitution on the pyridine ring. |
| Electrophilic Aromatic Bromination | Ab initio calculations | π-donor substituents direct electrophilic substitution to the ortho and para positions, while π-acceptor substituents direct to the meta position. mdpi.comnih.gov | Helps to predict the regioselectivity of potential electrophilic substitution reactions on the pyridine ring. |
| SN2 reaction of CH3Cl with halides | DFT (B3LYP/6-31+G*) | Analysis of the potential energy surface, including reactants, transition states, and products, reveals the influence of solvent on reaction rates. mdpi.comsciforum.netsciforum.net | Offers a framework for modeling nucleophilic substitution reactions at the 5-(chloromethyl) group. |
| Reactivity of Halopyridines | DFT (B3LYP) | Calculation of vertical electron affinities and potential energy curves for dissociation of the halogen bond. mostwiedzy.pl | Provides insight into the relative stability of the C-Br and C-Cl bonds in the pyridine ring. |
These examples highlight how computational chemistry can be applied to predict and understand the complex reactivity of a molecule like this compound by studying the behavior of its constituent parts and analogous systems.
Applications of 3 Bromo 2 Chloro 5 Chloromethyl Pyridine in Complex Molecular Assembly
Role as a Key Synthetic Building Block
The strategic placement of three distinct reactive centers on the pyridine (B92270) ring makes 3-Bromo-2-chloro-5-(chloromethyl)pyridine a highly useful scaffold in synthetic chemistry. The differing reactivity of the C-Br, C-Cl, and CH₂Cl bonds allows for selective and sequential transformations, providing a pathway to intricately substituted pyridine derivatives. Pyridine and its analogues have long been recognized for their utility as ligands, coenzymes, and crucial components in both agricultural and pharmaceutical products.
Construction of Advanced Organic Molecules
The synthesis of advanced organic molecules often relies on building blocks that can introduce specific functionalities and structural motifs. The this compound molecule serves this purpose effectively. The chloromethyl group at the 5-position is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the straightforward attachment of the pyridine core to a wide variety of molecular fragments, including those containing oxygen, nitrogen, or sulfur nucleophiles.
Furthermore, the bromo and chloro substituents on the pyridine ring are ideal handles for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. The differential reactivity often observed between aryl bromides and aryl chlorides can be exploited to achieve regioselective functionalization, enabling the stepwise construction of highly decorated pyridine systems. This controlled introduction of new carbon-carbon or carbon-heteroatom bonds is fundamental to building complex molecular architectures. The use of substituted halopyridines as scaffolds for creating libraries of compounds is a well-established strategy for accessing novel synthons and chromophores.
Synthesis of Complex Heterocyclic Systems
Beyond serving as a scaffold, this compound can be a key starting material for the synthesis of more complex, fused heterocyclic systems. The reactive chloromethyl group can participate in cyclization reactions with nucleophiles introduced at the halogenated positions. For instance, after a nucleophile is installed at the 2- or 3-position via a coupling reaction, a subsequent intramolecular reaction with the chloromethyl group can lead to the formation of new rings fused to the pyridine core. Pyridine derivatives are known to be important building blocks for materials with non-linear optical properties and other photochemical applications.
Precursor for Bioactive Molecules
The pyridine moiety is a "privileged structure" in medicinal and agrochemical chemistry, appearing in numerous highly active compounds. Its ability to engage in hydrogen bonding, act as a ligand for metal ions, and serve as a bioisosteric replacement for a phenyl ring makes it a desirable feature in bioactive molecules.
Derivatization towards Agrochemically Relevant Compounds
Halogenated pyridines are foundational intermediates in the agrochemical industry. A closely related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), is a critical intermediate in the production of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). This trifluoromethylpyridine derivative is, in turn, a key building block for several modern crop protection products.
The subject compound, this compound, represents a more functionalized version of this important precursor. The presence of the bromine atom at the 3-position offers an additional site for chemical modification, allowing for the synthesis of new analogues of existing agrochemicals. This could lead to compounds with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile. Many substituted pyridines have found applications as herbicides and plant growth regulators.
Exploration in Pharmaceutical Scaffold Construction
In drug discovery, the pyridine ring is a core component of many approved pharmaceuticals. The scaffold of this compound is well-suited for the construction of novel pharmaceutical agents. The multiple reactive sites allow for the creation of diverse chemical libraries through combinatorial chemistry approaches. By systematically reacting each site—the chloromethyl group, the bromo substituent, and the chloro substituent—researchers can generate a large number of distinct molecules for biological screening. This approach is central to identifying new hit and lead compounds in drug development programs. The pyridine unit is a key feature in drugs targeting a range of conditions, including cancer, inflammation, and various infections.
Immobilization and Material Science Applications
The functionalization of surfaces and materials with specific chemical moieties is a growing field in material science. The chloromethyl group of this compound makes it an excellent candidate for grafting onto surfaces. A similar precursor, 2-bromo-6-chloromethylpyridine, has been utilized for immobilization onto functionalized carbon materials. This process typically involves reacting the chloromethyl group with amine functionalities on a surface, forming a stable covalent bond.
This immobilization technique allows for the creation of materials with tailored properties. For example, by anchoring the pyridine unit to a solid support, one can create heterogeneous catalysts or materials designed for selective metal ion chelation. The tethered pyridyl groups can mimic the ligating residues found in metalloenzymes, making these materials useful for studying bioinorganic processes or for applications in environmental remediation. The bromo and chloro groups on the immobilized pyridine ring remain available for further chemical modification, allowing for the creation of highly complex and functional materials.
Functionalization of Solid Supports
The chloromethyl group at the 5-position serves as a primary reactive handle for immobilizing the pyridine scaffold onto solid supports. This process, known as functionalization, is fundamental in combinatorial chemistry and solid-phase synthesis. The electrophilic nature of the benzylic-type chloride allows it to undergo nucleophilic substitution reactions with functional groups present on the surface of solid supports, such as amine-functionalized polymers or silica (B1680970).
Once tethered to the support, the remaining halogen atoms on the pyridine ring (the bromo and chloro groups) are available for further, sequential chemical transformations. The bromo substituent, in particular, is highly desirable for post-tethering functionalization, often via palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the construction of large libraries of compounds on a solid phase, which can be screened for various biological or material science applications.
| Feature | Role in Solid Support Functionalization |
| 5-(Chloromethyl) group | Primary site for covalent attachment to amine- or hydroxyl-functionalized solid supports via nucleophilic substitution. |
| 3-Bromo group | A versatile handle for subsequent, post-immobilization modifications (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig coupling). |
| 2-Chloro group | A secondary site for modification, offering differential reactivity compared to the bromo group for more complex, multi-step syntheses. |
Development of Pyridine-Based Ligands for Transition Metal Chelates
Pyridine-containing molecules are central to the field of coordination chemistry, frequently serving as ligands that bind to transition metal ions to form metal chelates. These complexes have widespread applications, from catalysis to biomimetic chemistry, where they model the active sites of metalloenzymes. mdpi.com
This compound is an ideal precursor for crafting multidentate ligands. The chloromethyl group can be reacted with nucleophiles, such as amines or thiols, to link the pyridine ring to other coordinating moieties, thereby building a larger ligand framework. The bromo and chloro groups can then be used to fine-tune the electronic properties of the resulting ligand or to introduce additional functional groups. This ability to systematically modify the ligand structure is crucial for developing metal complexes with specific catalytic or biomimetic functions. For instance, bromine-substituted (chloromethyl)pyridines are sought after for creating immobilized biomimetic metal ion chelates. mdpi.com
Contributions to Methodological Advancements in Organic Chemistry
The structure of this compound, with its three distinct carbon-halogen bonds, presents both a challenge and an opportunity for methodological development in organic synthesis. The differential reactivity of the C(sp²)-Br, C(sp²)-Cl, and C(sp³)-Cl bonds allows for site-selective reactions, which is a key goal in modern synthetic chemistry.
Chemists can exploit the generally higher reactivity of C-Br bonds over C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 3-position while leaving the 2-chloro substituent intact for a subsequent, different coupling reaction under more forcing conditions. The chloromethyl group offers a third site for modification through nucleophilic substitution, which typically occurs under conditions orthogonal to the metal-catalyzed cross-coupling reactions.
This trifunctional nature makes this compound a valuable substrate for testing and developing new selective and sequential cross-coupling methodologies. Such advancements are critical for the efficient and controlled synthesis of highly substituted pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals. nih.gov
| Reactive Site | Typical Reaction Type | Relative Reactivity/Conditions |
| 3-Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | High reactivity; typically reacts under milder conditions. |
| 2-Chloro | Palladium-catalyzed cross-coupling | Lower reactivity than C-Br; requires more forcing conditions or specialized catalyst systems. |
| 5-(Chloromethyl) | Nucleophilic Substitution | Reacts with a wide range of nucleophiles (amines, alcohols, thiols); conditions are orthogonal to Pd-catalyzed reactions. |
Spectroscopic and Structural Characterization Methodologies for 3 Bromo 2 Chloro 5 Chloromethyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Bromo-2-chloro-5-(chloromethyl)pyridine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In the ¹H NMR spectrum, the pyridine (B92270) ring of the title compound is expected to exhibit two distinct signals for the aromatic protons at positions 4 and 6. Due to the electronegative nature of the halogen substituents and the nitrogen atom, these protons are deshielded and would appear in the downfield region, typically between 7.5 and 8.5 ppm. The proton at position 6 would likely appear at a lower field than the proton at position 4 due to the proximity of the nitrogen atom. These protons would appear as doublets due to coupling with each other. The chloromethyl group (-CH₂Cl) would produce a characteristic singlet in the range of 4.5 to 5.0 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm). The carbons directly bonded to the electronegative bromine (C-3) and chlorine (C-2) atoms would be significantly influenced, with their chemical shifts providing key structural confirmation. The carbon of the chloromethyl group is expected to appear in the range of 40-50 ppm. The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. mdpi.com
Interactive Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~7.8-8.2 (d) | - |
| H-6 | ~8.2-8.6 (d) | - |
| -CH₂Cl | ~4.6-4.9 (s) | - |
| C-2 | - | ~150-155 |
| C-3 | - | ~120-125 |
| C-4 | - | ~140-145 |
| C-5 | - | ~135-140 |
| C-6 | - | ~150-155 |
| -CH₂Cl | - | ~40-45 |
Note: These are estimated values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.
Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Natural chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. whitman.edu The presence of one bromine atom and two chlorine atoms in the molecule results in a unique and easily recognizable isotopic cluster for the molecular ion peak. This cluster will show peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes. Observing this specific pattern provides strong evidence for the presence of one bromine and two chlorine atoms, thus confirming the elemental formula. nist.gov
Electron Ionization (EI) is a common MS technique that also causes fragmentation of the molecule. The fragmentation pattern provides further structural information. For this compound, common fragmentation pathways would include:
Loss of a chlorine radical (-Cl•) from the chloromethyl group to form a stable benzylic-type cation. This is often a dominant fragmentation pathway.
Loss of the chloromethyl radical (-CH₂Cl•) .
Loss of a bromine radical (-Br•) or a chlorine radical (-Cl•) from the pyridine ring.
Cleavage of the pyridine ring can occur after initial fragmentations.
Interactive Table: Expected Isotopic Pattern and Fragmentation in MS
| Ion | Description | Key Feature |
| [M]⁺ | Molecular Ion | Complex isotopic cluster (M, M+2, M+4, M+6) due to ¹Br and ²Cl atoms. |
| [M-Cl]⁺ | Loss of Cl from -CH₂Cl group | Isotopic pattern for ¹Br and ¹Cl remains. |
| [M-Br]⁺ | Loss of Br from the ring | Isotopic pattern for ²Cl remains. |
| [M-CH₂Cl]⁺ | Loss of the chloromethyl group | Isotopic pattern for ¹Br and ¹Cl remains. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.
Pyridine Ring Vibrations (C=C and C=N stretching): These occur in the region of 1600-1400 cm⁻¹ and are characteristic of the aromatic heterocyclic ring.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the ring influences the exact position of the strong out-of-plane bending bands.
C-Cl Stretching: The stretch for the chlorine on the pyridine ring and in the chloromethyl group will appear in the 850-550 cm⁻¹ region.
C-Br Stretching: This vibration is expected to produce a strong band in the 690-515 cm⁻¹ region. core.ac.uk
Raman spectroscopy provides similar but complementary information. Non-polar bonds and symmetric vibrations often give stronger signals in Raman spectra compared to IR. Therefore, the symmetric vibrations of the pyridine ring and the C-Br and C-Cl bonds would be readily observable.
Interactive Table: Characteristic Vibrational Modes
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=C / C=N Ring Stretch | 1600-1400 | 1600-1400 |
| CH₂ Scissoring (-CH₂Cl) | ~1450 | Weak |
| Aromatic C-H Bending | 1300-1000 (in-plane), 900-700 (out-of-plane) | Variable |
| C-Cl Stretch | 850-550 | 850-550 |
| C-Br Stretch | 690-515 | 690-515 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine exact bond lengths, bond angles, and torsional angles. researchgate.net
This technique would confirm the planarity of the pyridine ring and provide the precise spatial arrangement of the bromo, chloro, and chloromethyl substituents relative to the ring. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice. In halogenated organic compounds, intermolecular interactions such as halogen bonding (where a halogen atom acts as an electrophilic species interacting with a nucleophile like the nitrogen atom of another pyridine molecule) and π-π stacking between the aromatic rings are often observed. researchgate.netmdpi.com These interactions are crucial in understanding the supramolecular chemistry and physical properties of the compound.
Chromatographic Techniques for Separation and Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC is an ideal technique for the analysis of this compound. The sample is vaporized and passed through a capillary column, separating it from other components based on boiling point and interaction with the column's stationary phase. hpst.cz The separated components then enter the mass spectrometer, which provides mass and fragmentation data for identification, as detailed in section 5.2. This hyphenated technique is powerful for both qualitative and quantitative analysis of volatile and semi-volatile compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for the analysis and purification of pyridine derivatives. umb.educopernicus.org A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is separated based on its polarity. Detection is typically achieved using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light. HPLC is highly versatile and can be used for purity assessment and preparative separation to isolate the pure compound.
Interactive Table: Typical Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Purpose |
| GC-MS | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Helium (Carrier Gas) | Mass Spectrometer | Separation and identification of volatile components, purity analysis. |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV-Vis Diode Array | Purity assessment, quantification, and preparative separation. |
Structure Reactivity and Structure Property Relationships of 3 Bromo 2 Chloro 5 Chloromethyl Pyridine Analogs
Impact of Halogen Identity and Position on Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in 3-bromo-2-chloro-5-(chloromethyl)pyridine and its analogs is significantly influenced by the nature and position of the halogen substituents. The electron-deficient character of the pyridine ring, caused by the electronegative nitrogen atom, generally deactivates it towards electrophilic aromatic substitution (EAS) while making it more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netiust.ac.iruoanbar.edu.iqnih.gov Halogen atoms, being electronegative, further withdraw electron density from the ring, enhancing this effect.
The position of the halogen is a critical determinant of reactivity. Halogens at the 2- and 4-positions (ortho and para to the nitrogen) are significantly more reactive towards nucleophiles than a halogen at the 3-position (meta to the nitrogen). iust.ac.irvaia.comstackexchange.com This is because for attack at the 2- and 4-positions, the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization. vaia.comstackexchange.com In contrast, nucleophilic attack at the 3-position does not allow for this stabilization, resulting in a higher energy intermediate and a slower reaction rate. iust.ac.ir
In the case of this compound, the chlorine atom is at the activated 2-position, while the bromine atom is at the less reactive 3-position. Consequently, nucleophilic substitution is more likely to occur at the 2-position, displacing the chloride.
The identity of the halogen also plays a role, although its effect can be more complex. For SNAr reactions, the rate-determining step can be either the initial nucleophilic attack or the subsequent departure of the halide leaving group. sci-hub.se If the attack is rate-determining, a more electronegative halogen (like fluorine) will make the carbon atom more electrophilic and increase the reaction rate. If the departure of the leaving group is rate-determining, the bond strength and stability of the leaving group become more important, with iodide generally being the best leaving group. sci-hub.se The relative reactivity of different halogens can therefore depend on the specific nucleophile and reaction conditions. sci-hub.se
The electronic effects of other substituents on the ring also modulate its reactivity. Electron-donating groups can increase the electron density of the ring, making it more reactive towards electrophiles but less reactive towards nucleophiles. nih.govyoutube.com Conversely, additional electron-withdrawing groups, such as the chloromethyl group in the target molecule, further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack. nih.govnih.gov
Interactive Data Table: Reactivity of Halogenated Pyridines
| Compound | Halogen Positions | Expected Site of Nucleophilic Attack | Relative Reactivity Notes |
| 2-Chloropyridine | 2-Chloro | C-2 | Activated position, readily undergoes SNAr. chempanda.com |
| 3-Bromopyridine | 3-Bromo | C-3 | Deactivated position, much less reactive to SNAr. iust.ac.ir |
| 2,6-Dichloropyridine | 2-Chloro, 6-Chloro | C-2 or C-6 | Both positions are activated. researchgate.net |
| 3,5-Dichloropyridine | 3-Chloro, 5-Chloro | C-3 or C-5 | Both positions are deactivated. |
| 2-Bromo-6-chloromethylpyridine | 2-Bromo | C-2 | The 2-position is activated for nucleophilic attack. mdpi.comsemanticscholar.org |
| 3-Bromo-2-chloropyridine | 2-Chloro, 3-Bromo | C-2 | The 2-position is significantly more activated than the 3-position for SNAr. sigmaaldrich.com |
Role of the Chloromethyl Group in Modulating Chemical Behavior
The chloromethyl group at the 5-position of this compound plays a dual role in modulating the molecule's chemical behavior. Firstly, it acts as a primary reactive site for nucleophilic substitution, and secondly, it electronically influences the reactivity of the pyridine ring.
The carbon-chlorine bond in the chloromethyl group is a benzylic-type halide, making it highly susceptible to nucleophilic substitution via an SN2 mechanism. This is generally a more facile reaction than the SNAr reaction on the pyridine ring. mdpi.comsemanticscholar.org The reactivity of this group allows for the introduction of a wide variety of functional groups at the 5-position, making it a valuable handle for chemical derivatization.
The presence of the chloromethyl group, therefore, introduces a point of chemoselectivity in reactions with nucleophiles. A strong nucleophile under conditions that favor SN2 reactions will likely react preferentially at the chloromethyl group. However, under conditions that promote SNAr, or with nucleophiles that are sterically hindered, reaction at the 2-position of the pyridine ring may compete or be favored.
Comparative Analysis with Related Halogenated Pyridine Derivatives
The structure-reactivity relationships of this compound can be better understood by comparing it with other halogenated pyridine derivatives.
2-Chloro-5-(chloromethyl)pyridine (B46043): This widely used intermediate for neonicotinoid insecticides also possesses two reactive chloro-substituents. google.com Similar to the title compound, it has an activated chlorine at the 2-position and a reactive chloromethyl group. The absence of the bromo substituent at the 3-position makes the ring slightly less electron-deficient, potentially moderating the reactivity of the C-2 chlorine towards SNAr compared to this compound.
2,3-Dichloropyridine: This compound features two chlorine atoms on the pyridine ring at positions analogous to the chloro and bromo substituents in the target molecule. The chlorine at the 2-position is activated towards nucleophilic substitution, while the one at the 3-position is not. This provides a direct comparison for the regioselectivity of nucleophilic attack on the ring, with the 2-position being the preferred site of reaction.
3-Bromo-5-chloropyridine: In this isomer, both halogens are at meta positions relative to the nitrogen. Consequently, both the bromo and chloro substituents are significantly less reactive towards nucleophilic aromatic substitution compared to the 2-chloro group in this compound. This highlights the profound impact of the halogen's position on ring reactivity.
2-Bromo-6-chloromethylpyridine: This derivative has a bromine atom at the activated 2-position and a chloromethyl group. mdpi.comsemanticscholar.org In reactions with certain reagents like thionyl chloride, there can be a risk of the bromo substituent being replaced by a chloro group, indicating the reactivity of the halogen at the 2-position. mdpi.comsemanticscholar.org
Interactive Data Table: Comparison of Related Halogenated Pyridines
| Compound | Ring Substituents | Key Reactivity Features |
| This compound | 2-Cl, 3-Br, 5-CH2Cl | Activated C2-Cl for SNAr, reactive CH2Cl for SN2. |
| 2-Chloro-5-(chloromethyl)pyridine | 2-Cl, 5-CH2Cl | Activated C2-Cl and reactive CH2Cl. google.com |
| 2,3-Dichloropyridine | 2-Cl, 3-Cl | Regioselective SNAr at the 2-position. |
| 3-Bromo-5-chloropyridine | 3-Br, 5-Cl | Both halogens are relatively unreactive to SNAr. google.com |
| 2-Bromo-6-chloromethylpyridine | 2-Br, 6-CH2Cl | Activated C2-Br and reactive CH2Cl. mdpi.comsemanticscholar.org |
| 3-Bromo-2-chloro-5-nitropyridine | 2-Cl, 3-Br, 5-NO2 | The strongly electron-withdrawing nitro group further activates the ring for SNAr. innospk.com |
Elucidation of Factors Governing Regioselectivity and Chemoselectivity in Derivatization
The derivatization of this compound is governed by several factors that determine the regioselectivity and chemoselectivity of the reactions.
Chemoselectivity: The primary factor determining chemoselectivity in reactions with nucleophiles is the competition between the SNAr at the 2-position and the SN2 reaction at the chloromethyl group.
Nature of the Nucleophile: Strong, soft nucleophiles and less sterically hindered nucleophiles will generally favor the SN2 pathway at the less hindered chloromethyl carbon.
Reaction Conditions: Conditions that favor SN2 reactions, such as polar aprotic solvents and moderate temperatures, will promote substitution at the chloromethyl group. Conversely, conditions that facilitate SNAr, which often requires higher temperatures, may lead to reaction at the pyridine ring.
Regioselectivity: When the reaction occurs on the pyridine ring, regioselectivity is primarily dictated by the electronic effects of the substituents.
Nucleophilic Aromatic Substitution (SNAr): As previously discussed, the 2-position is significantly more activated towards nucleophilic attack than the 3-position due to the ability of the nitrogen atom to stabilize the intermediate. Therefore, nucleophilic substitution on the ring will overwhelmingly occur at the 2-position, leading to the displacement of the chloride.
Steric Effects: The substituents at the 2- and 3-positions can sterically hinder the approach of a nucleophile. researchgate.netacs.orgresearchgate.netacs.org In this compound, the bromo group at the 3-position could exert some steric hindrance on the adjacent 2-position, potentially modulating its reactivity with very bulky nucleophiles. However, the electronic preference for attack at the 2-position is generally the dominant factor.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
The current body of research on 3-Bromo-2-chloro-5-(chloromethyl)pyridine primarily establishes its role as a crucial intermediate in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and chloromethyl groups on a pyridine (B92270) ring, makes it a versatile building block for more complex molecules. The existing literature extensively covers its application in the synthesis of agrochemicals and pharmaceuticals.
A significant portion of the research focuses on the synthesis of this compound and its analogs. For instance, various synthetic routes have been developed for related compounds like 2-chloro-5-chloromethylpyridine, highlighting the industrial importance of this class of molecules as precursors to insecticides. google.comgoogle.com Methodologies for the synthesis of similar structures, such as 2-bromo-6-chloromethylpyridine, have been explored to avoid hazardous reagents and challenging reaction conditions, indicating an ongoing effort to develop safer and more efficient synthetic protocols. semanticscholar.orgmdpi.com
The reactivity of the functional groups has been a key area of investigation. The chloromethyl group is often the primary site for nucleophilic substitution, allowing for the attachment of various other moieties. Research has demonstrated its use in creating larger, more complex molecular architectures. For example, it is a starting material for synthesizing compounds with potential biological activities, such as those used in the development of new therapeutic agents. asianpubs.org
Furthermore, the pyridine core, substituted with halogens, provides a scaffold that is prevalent in many biologically active compounds. The presence of both bromine and chlorine offers differential reactivity, which can be exploited in multi-step syntheses. This has led to its use in creating a variety of heterocyclic compounds with potential applications in medicinal chemistry. mdpi.com
Interactive Table: Summary of Research Focus
| Research Area | Key Findings |
|---|---|
| Synthesis | Development of various synthetic routes, with a focus on improving efficiency and safety. google.comgoogle.comsemanticscholar.orgmdpi.com |
| Reactivity | The chloromethyl group is a key site for nucleophilic substitution, enabling the synthesis of diverse derivatives. asianpubs.org |
| Applications | Primarily used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. google.comgoogle.comasianpubs.org |
Identification of Knowledge Gaps
Despite its utility as a synthetic intermediate, there are several notable knowledge gaps in the scientific literature concerning this compound. A significant deficiency is the limited availability of in-depth studies on the compound's own physicochemical properties and toxicological profile. While its derivatives are studied for biological activity, the intrinsic properties of the parent compound remain largely uncharacterized in publicly accessible research.
There is a lack of comprehensive research into the differential reactivity of the bromo and chloro substituents on the pyridine ring under various reaction conditions. A systematic study exploring selective transformations at these positions could unlock more sophisticated synthetic strategies.
Furthermore, while its role as an intermediate is well-established, there is a scarcity of research exploring its potential direct applications. The unique electronic and steric properties conferred by the three distinct functional groups might endow the molecule with interesting properties that are yet to be investigated.
Finally, the exploration of "green" or more sustainable synthetic methodologies for this compound is an area that requires more attention. While there are efforts to improve the synthesis of related compounds semanticscholar.orgmdpi.com, specific advancements for this particular molecule are not extensively documented.
Prospective Avenues for Advanced Research
Future research on this compound could be directed towards several promising avenues. A primary focus should be on a thorough investigation of its fundamental chemical and physical properties. This would include detailed spectroscopic analysis, crystallographic studies, and computational modeling to better understand its molecular structure and reactivity.
A systematic exploration of its reaction chemistry is warranted. This could involve investigating the selective functionalization of the bromo, chloro, and chloromethyl groups. Such studies could lead to the development of novel synthetic methodologies and the creation of diverse libraries of pyridine derivatives for high-throughput screening in drug discovery and materials science.
The development of more sustainable and efficient synthetic routes to this compound is another critical area for future research. This could involve exploring catalytic methods, flow chemistry processes, and the use of less hazardous reagents to minimize environmental impact and improve scalability. asianpubs.org The use of modern techniques like electrocatalysis or photoredox catalysis could offer new pathways for its synthesis and derivatization. mdpi.com
Potential for Novel Methodologies and Applications
The unique substitution pattern of this compound presents significant potential for the development of novel synthetic methodologies. For instance, the differential reactivity of the C-Br and C-Cl bonds could be exploited in sequential cross-coupling reactions to introduce different substituents in a controlled manner. This could lead to the efficient synthesis of highly functionalized pyridine scaffolds that are difficult to access through other routes.
Beyond its current use as an intermediate, there is potential for this compound to be used as a ligand in coordination chemistry or as a building block for functional materials. The pyridine nitrogen and the halogen atoms can act as coordination sites for metal ions, potentially leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.
Furthermore, the incorporation of a trifluoromethyl group, a common strategy in modern drug design jelsciences.com, into the pyridine ring of this compound could lead to new derivatives with enhanced biological activity. The development of methodologies to selectively introduce such groups would be a valuable contribution to medicinal chemistry. The synthesis of chloro-containing molecules remains a vibrant area of research with significant potential for the discovery of new drugs and agrochemicals. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-2-chloro-5-(chloromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves bromination and chlorination of pyridine derivatives. A common approach starts with a pyridine precursor (e.g., 5-(chloromethyl)pyridine), followed by sequential halogenation. Bromination may employ bromine in acetic acid, while chlorination uses thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . Key factors affecting yield include:
- Temperature control : Excess heat during bromination can lead to over-halogenation or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency compared to non-polar solvents.
- Stoichiometry : A 1:1 molar ratio of bromine to precursor minimizes side products.
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions on the pyridine ring. The chloromethyl group (-CH₂Cl) shows a triplet near δ 4.5–5.0 ppm (¹H) and δ 45–50 ppm (¹³C) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 239.90 for C₆H₄BrCl₂N) and isotopic patterns from bromine/chlorine .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities, ensuring >95% purity .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. For example:
- Reaction with sodium azide (NaN₃) yields 5-(azidomethyl) derivatives, useful in click chemistry .
- Substitution with piperidine forms quaternary ammonium salts, which are intermediates in drug discovery .
Kinetic studies show reaction rates depend on solvent polarity (DMF > THF) and nucleophile strength (e.g., thiophenol > aniline) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. For example:
- Torsion angles : Confirm the spatial arrangement of substituents (e.g., chloromethyl orientation relative to bromine) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···Cl contacts) that influence packing and stability .
Discrepancies between predicted and observed structures (e.g., via DFT calculations) often arise from neglected crystal-packing forces, which SC-XRD can resolve .
Q. What strategies mitigate decomposition during catalytic cross-coupling reactions involving this compound?
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful optimization:
- Ligand selection : Bulky ligands (XPhos) prevent β-hydride elimination, improving stability .
- Temperature : Reactions at 60–80°C (vs. reflux) reduce thermal degradation of the chloromethyl group .
- Additives : Silver oxide (Ag₂O) scavenges halides, minimizing catalyst poisoning .
Q. How does this compound interact with biological targets, and what assays validate its mechanisms?
- Enzyme inhibition : The chloromethyl group can alkylate cysteine residues in enzymes (e.g., kinases), assessed via IC₅₀ measurements and SDS-PAGE to detect covalent adducts .
- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
Contradictory activity data across studies may stem from differences in cell permeability or metabolic stability, addressed via LC-MS/MS metabolite profiling .
Methodological Challenges and Solutions
Q. How to handle air/moisture sensitivity during storage and reactions?
- Storage : Store under argon at –20°C in amber vials to prevent hydrolysis of the chloromethyl group .
- Reaction setup : Use Schlenk lines for anhydrous conditions, and molecular sieves (3Å) to scavenge trace moisture .
Q. What computational methods predict regioselectivity in further functionalization?
- DFT calculations : Identify electrophilic Fukui indices to predict sites for electrophilic attack (e.g., C-4 vs. C-6 on the pyridine ring) .
- Molecular docking : Models interactions with enzymes to guide derivatization for target-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
